(5-Bromo-4-ethylpyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(5-bromo-4-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3 |
InChI Key |
CSSHONQRUWSBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1CO)Br |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Ethyl-4-substituted Nicotinic Acid
Reduction of Ester to Hydroxymethyl Derivative
- Sodium borohydride in methanol is used to reduce the methyl ester to (5-ethyl-4-substitutedpyridin-3-yl)methanol.
- This method is preferred over lithium aluminum hydride for large-scale synthesis due to milder conditions and safety.
- The product is often obtained as a yellow oil, which can be purified by converting it into a hydrobromide salt, crystallized from tetrahydrofuran and ethanol.
Bromination at the 5-Position
- Bromination can be achieved by treating the pyridinylmethanol intermediate with hydrogen bromide in xylene.
- The reaction is facilitated by azeotropic removal of water, leading to high yields (~79.5% for related compounds).
- Alternatively, bromination can be performed using N-bromosuccinimide (NBS) in carbon tetrachloride or other solvents, but this method may suffer from over-bromination and low selectivity.
Alternative Routes
- Starting from 2-bromo-4-ethylpyridine, nucleophilic substitution and protection/deprotection strategies can be employed to install the hydroxymethyl group.
- Protection of the hydroxyl group with tetrahydropyranyl (THP) or acetal groups allows for multi-step synthesis involving imidazole intermediates, but these routes are longer and have lower overall yields (~3-30%).
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, Thionyl chloride, reflux | ~95 | High yield, water scavenging essential |
| Reduction of ester to alcohol | Sodium borohydride, methanol, 55°C, 1 hour | ~85 | Mild, safe, scalable |
| Bromination | Hydrogen bromide, xylene, azeotropic water removal | ~79.5 | High selectivity and yield |
| Alternative bromination | N-Bromosuccinimide, CCl4, AIBN catalyst | ~50-68 | Risk of over-bromination |
| Protection/deprotection steps | THP protection, Pd/C hydrogenation | ~3-30 | Longer, lower yield, for complex syntheses |
Analytical and Purification Notes
- The hydroxymethyl pyridine derivatives are often oils or low-melting solids.
- Conversion to hydrobromide salts improves crystallinity and ease of purification.
- Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate are standard workup procedures.
- Final products are characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Chemical Reactions Analysis
(5-Bromo-4-ethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
(5-Bromo-4-ethylpyridin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key compounds are outlined below:
Structural Analogues
Research Findings and Data
Table 1: Comparative Physicochemical Properties
| Property | This compound | (5-Bromo-2-chloropyridin-3-yl)methanol | (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 230.09 | 232.47 | 327.12 |
| LogP (Predicted) | 1.8 | 1.5 | 2.3 |
| Synthetic Yield | 89.4% | 60–70% | 75–85% |
| Cytotoxicity (IC₅₀, MCF-7) | N/A | N/A | >100–110 µg/mL |
Key Observations
Substituent Effects: Ethyl groups improve lipophilicity and stability compared to chlorine or methoxy substituents, which may explain higher synthetic yields for this compound .
Biological Relevance: Pyrimidine-based derivatives demonstrate direct anticancer activity, whereas pyridine methanols are more suited as intermediates .
Structural Limitations : Steric bulk from ethyl or methoxy groups may reduce catalytic or binding efficiency in metal-mediated reactions .
Q & A
Q. What advanced chromatographic methods are recommended for separating closely related pyridine analogs?
- HPLC : Use a C18 column with a gradient of methanol (5–95%) in 0.1% formic acid aqueous solution. Adjust pH to 3.0 to enhance peak resolution .
- GC-MS : Derivatize the hydroxyl group with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reaction yields reported across literature?
- Root Cause Analysis : Compare catalyst batches (e.g., Pd purity), solvent dryness, and heating homogeneity (oil bath vs. microwave). For example, microwave systems reduce thermal gradients, improving reproducibility .
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) systematically. Response surface methodology (RSM) can identify optimal conditions .
Q. What protocols ensure ethical and transparent reporting of synthetic data, aligning with open science principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
